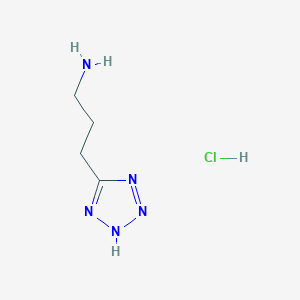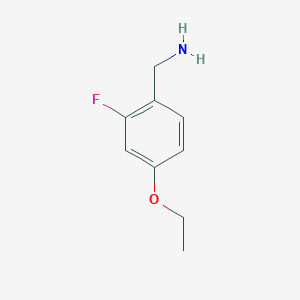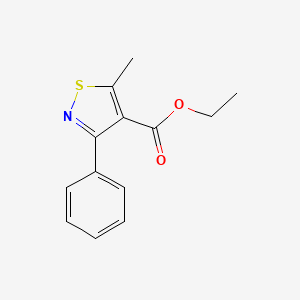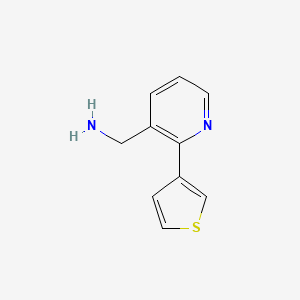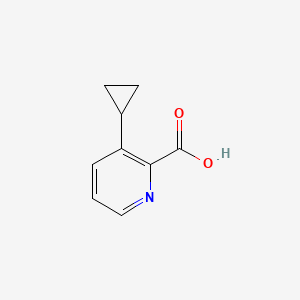
Acide 3-cyclopropylpicolinique
Vue d'ensemble
Description
3-Cyclopropylpicolinic acid is a chemical compound with the molecular formula C9H9NO2 . It is a product of the kynurenine pathway and is synthesized from L-tryptophan .
Synthesis Analysis
The synthesis of 3-Cyclopropylpicolinic acid involves enzymatic shunting of an aminocarboxysemialdehyde intermediate . More details about its synthesis can be found in the referenced documents .Molecular Structure Analysis
The molecular weight of 3-Cyclopropylpicolinic acid is 163.18 . Its IUPAC name is 3-cyclopropyl-2-pyridinecarboxylic acid . The InChI code for this compound is 1S/C9H9NO2/c11-9(12)8-7(6-3-4-6)2-1-5-10-8/h1-2,5-6H,3-4H2,(H,11,12) .Physical and Chemical Properties Analysis
3-Cyclopropylpicolinic acid is stored in a refrigerator . It has a molecular weight of 163.18 . More details about its physical and chemical properties can be found in the referenced documents .Applications De Recherche Scientifique
Activités anticancéreuses
Les dérivés de l'acide picolinique ont été explorés pour leurs activités anticancéreuses potentielles. Des études ont porté sur les complexes de l'acide picolinique Re(I) comme agents anticancéreux potentiels .
Capacités antivirales
L'acide picolinique a été étudié pour ses capacités antivirales à large spectre, y compris le blocage de virus comme le SRAS-CoV-2 et la grippe A .
Troubles de santé mentale
L'acide picolinique est un métabolite clé de l'acide aminé tryptophane et a été associé à des troubles de santé mentale. Des recherches sur le développement de capteurs rapides pour détecter l'acide picolinique sont en cours .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
3-Cyclopropylpicolinic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as indoleamine 2,3-dioxygenase (IDO), which is involved in the tryptophan metabolism pathway . The interaction between 3-Cyclopropylpicolinic acid and IDO can influence the production of metabolites like kynurenine, impacting immune responses and cellular metabolism. Additionally, 3-Cyclopropylpicolinic acid has been shown to inhibit the activity of certain viral enzymes, thereby exhibiting antiviral properties .
Cellular Effects
3-Cyclopropylpicolinic acid affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-Cyclopropylpicolinic acid can inhibit the entry of enveloped viruses into host cells by targeting viral-cellular membrane fusion . This inhibition can lead to reduced viral replication and spread. Moreover, 3-Cyclopropylpicolinic acid can modulate the expression of genes involved in immune responses, thereby affecting the overall immune function of cells .
Molecular Mechanism
The molecular mechanism of 3-Cyclopropylpicolinic acid involves its binding interactions with biomolecules and its effects on enzyme activities. It binds to the active sites of enzymes like IDO, leading to enzyme inhibition . This inhibition can result in altered metabolic pathways and reduced production of certain metabolites. Additionally, 3-Cyclopropylpicolinic acid can interfere with viral enzymes, preventing the replication of viruses within host cells . These molecular interactions highlight the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Cyclopropylpicolinic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3-Cyclopropylpicolinic acid remains stable under specific storage conditions, such as refrigeration Long-term exposure to 3-Cyclopropylpicolinic acid in in vitro and in vivo studies has demonstrated sustained antiviral and immunomodulatory effects .
Dosage Effects in Animal Models
The effects of 3-Cyclopropylpicolinic acid vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and maintains its antiviral and immunomodulatory properties . Higher doses can lead to adverse effects, including cytotoxicity and disruption of normal cellular functions . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential risks.
Metabolic Pathways
3-Cyclopropylpicolinic acid is involved in several metabolic pathways, particularly those related to tryptophan metabolism. It interacts with enzymes such as IDO, influencing the production of metabolites like kynurenine . These interactions can affect metabolic flux and alter the levels of various metabolites within cells. The compound’s role in modulating metabolic pathways highlights its potential as a therapeutic agent for conditions involving dysregulated metabolism.
Transport and Distribution
The transport and distribution of 3-Cyclopropylpicolinic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms of 3-Cyclopropylpicolinic acid is crucial for optimizing its therapeutic applications and minimizing potential side effects.
Subcellular Localization
3-Cyclopropylpicolinic acid exhibits specific subcellular localization patterns that influence its activity and function. The compound can be directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are essential for understanding the compound’s mechanism of action and its effects on cellular processes.
Propriétés
IUPAC Name |
3-cyclopropylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9(12)8-7(6-3-4-6)2-1-5-10-8/h1-2,5-6H,3-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHWMCDZEISUCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00738795 | |
| Record name | 3-Cyclopropylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00738795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878805-23-3 | |
| Record name | 3-Cyclopropylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00738795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(4-bromo-2-methyl-phenyl)methyl]-5-isopropyl-1H-pyrazol-3-ol](/img/structure/B1404118.png)
![2-(Methyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]amino)ethanol](/img/structure/B1404121.png)
![N-[4-(4-ethylpiperazin-1-yl)cyclohexyl]acetamide](/img/structure/B1404122.png)
![[3-(4-Chloro-2-fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol](/img/structure/B1404123.png)
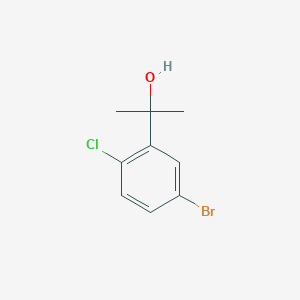
![4-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}thiomorpholine](/img/structure/B1404128.png)


